Cyclophenazine
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Overview
Description
Cyclophenazine is a phenothiazine derivative known for its tranquilizing and anti-emetic properties. It acts as an antagonist of dopamine receptors and has been found to potentiate the action of anticholinergic compounds in inhibiting gastric secretion . The molecular formula of this compound is C23H26F3N3S, and it is characterized by the presence of a trifluoromethyl group and a cyclopropylpiperazinyl moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclophenazine can be synthesized through a multi-step process involving the reaction of phenothiazine with various reagents. One common method involves the alkylation of phenothiazine with 3-(4-cyclopropyl-1-piperazinyl)propyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Cyclophenazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the piperazinyl moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Cyclophenazine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of phenothiazine derivatives and their reactivity.
Biology: Investigated for its effects on dopamine receptors and its potential use in studying neurotransmitter pathways.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
Cyclophenazine exerts its effects primarily by antagonizing dopamine receptors in the brain. This action leads to a decrease in dopamine-mediated neurotransmission, which is associated with its tranquilizing and anti-emetic properties. The compound also affects the release of hypothalamic and hypophyseal hormones, influencing various physiological processes such as basal metabolism, body temperature, and wakefulness .
Comparison with Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Fluphenazine: Known for its use in long-term neuroleptic therapy.
Thioridazine: A phenothiazine derivative with antipsychotic and anti-emetic properties.
Cyclophenazine’s unique structure and pharmacological properties make it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
17692-26-1 |
---|---|
Molecular Formula |
C23H26F3N3S |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
10-[3-(4-cyclopropylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine |
InChI |
InChI=1S/C23H26F3N3S/c24-23(25,26)17-6-9-22-20(16-17)29(19-4-1-2-5-21(19)30-22)11-3-10-27-12-14-28(15-13-27)18-7-8-18/h1-2,4-6,9,16,18H,3,7-8,10-15H2 |
InChI Key |
NPYDSZQCCSLZPP-UHFFFAOYSA-N |
SMILES |
C1CC1N2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F |
Canonical SMILES |
C1CC1N2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F |
Key on ui other cas no. |
17692-26-1 |
Origin of Product |
United States |
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